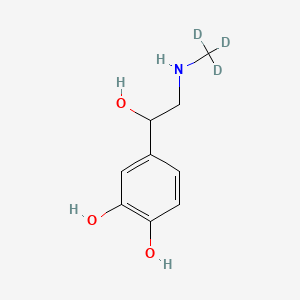
rac Epinephrine-d3
Cat. No. B562965
Key on ui cas rn:
1189977-29-4
M. Wt: 186.225
InChI Key: UCTWMZQNUQWSLP-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04833268
Procedure details


The whole brains of mice of ddY-strain were homogenized and the resulting brain homogenate was diluted with the same volume of a buffere solution (comprising 50 mM Tris-HCl (pH 8.6, 1.5 mM EDTA.2Na); 0.5 mM Pridoxal-5-Phosphate; 1 mM Nialamide; and 0.85 mM L-ascorbic acid), and the mixture was centrifuged at 10,000 g to give a supernatant liquid containing the brain enzymes. To this supernatant liquid (500 μl) was added a solution containing 4.5 mM of a substrate selected from L-threo-adrenalinecarboxylic acid, L-threo-DOPS and L-DOPA. The mixture obtained (pH ca. 8, 1.0 ml) was incubated for 30 minutes at 37° C., followed by quantitative determination of adrenaline, noradrenaline or dopamine formed as the reaction product catecholamine.

[Compound]
Name
liquid
Quantity
500 μL
Type
solvent
Reaction Step Two

Name
Tris-HCl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three




[Compound]
Name
L-threo-adrenalinecarboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four





Name
Identifiers


|
REACTION_CXSMILES
|
C(O)[C:2]([NH2:7])([CH2:5][OH:6])[CH2:3]O.Cl.CC1[C:16]([OH:17])=[C:15](C=O)[C:14](COP(O)(O)=O)=CN=1.C1C=CC(CNC(CCNNC(C2C=CN=CC=2)=O)=O)=CC=1.O=C1O[C@H]([C@H](CO)O)C(O)=C1O.C1C([C@@H](O)[C@H](N)C(O)=O)=CC(O)=C(O)C=1.O=C([C@H](CC1C=C(O)C(O)=CC=1)N)O.CNCC(C1C=CC(O)=C(O)C=1)O.C1C([C@@H](O)CN)=CC(O)=C(O)C=1.C(O)(C(O)=O)C(O)C(O)=O.NCCC1C=CC(O)=C(O)C=1>>[C:16]1([CH:15]=[CH:14][CH:3]=[C:2]([NH2:7])[C:5]=1[OH:6])[OH:17] |f:0.1,8.9|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
NCCC1=CC(O)=C(O)C=C1
|
Step Two
[Compound]
|
Name
|
liquid
|
|
Quantity
|
500 μL
|
|
Type
|
solvent
|
|
Smiles
|
|
Step Three
|
Name
|
Tris-HCl
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C(CO)(CO)N)O.Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC1=NC=C(C(=C1O)C=O)COP(=O)(O)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C=1C=CC(=CC1)CNC(=O)CCNNC(=O)C=2C=CN=CC2
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O=C1C(O)=C(O)[C@H](O1)[C@@H](O)CO
|
Step Four
[Compound]
|
Name
|
L-threo-adrenalinecarboxylic acid
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1=CC(=C(C=C1[C@H]([C@@H](C(=O)O)N)O)O)O
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O=C(O)[C@@H](N)CC1=CC=C(O)C(O)=C1
|
Step Seven
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CNCC(O)C1=CC(O)=C(O)C=C1
|
Step Eight
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1=CC(=C(C=C1[C@H](CN)O)O)O.C(C(C(=O)O)O)(C(=O)O)O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
The whole brains of mice of ddY-strain were homogenized
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a supernatant liquid
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
containing the brain enzymes
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
containing 4.5 mM of
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The mixture obtained (pH ca. 8, 1.0 ml)
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
